molecular formula C9H8BrNO B1375899 1-(2-Bromophenyl)azetidin-2-one CAS No. 7661-23-6

1-(2-Bromophenyl)azetidin-2-one

Cat. No. B1375899
CAS RN: 7661-23-6
M. Wt: 226.07 g/mol
InChI Key: RJDIFUOAROBBQI-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)azetidin-2-one is a compound with the CAS Number: 7661-23-6 and a molecular weight of 226.07 . It is a solid substance stored in a dry environment, preferably in a freezer under -20C .


Synthesis Analysis

The synthesis of azetidines, such as 1-(2-Bromophenyl)azetidin-2-one, has been a significant area of research due to their ubiquity in natural products and importance in medicinal chemistry . The Staudinger synthesis, which allows the synthesis of penicillin derivatives in the laboratory, has been of major importance in medicinal chemistry .


Molecular Structure Analysis

The InChI Code for 1-(2-Bromophenyl)azetidin-2-one is 1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2 . UV data suggests that 1-(2-bromophenyl)azetidin-2-one is planar . Crystal structure studies show this effect exists in the solid as well .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

1-(2-Bromophenyl)azetidin-2-one is a solid substance with a molecular weight of 226.07 . It is stored in a dry environment, preferably in a freezer under -20C .

Scientific Research Applications

Molecular Structure and Conformation

1-(2-Bromophenyl)azetidin-2-one exhibits interesting structural characteristics. Studies have shown that in solution, this compound is planar, contrasting with its related compounds, which are substantially non-planar. This planarity also exists in solid state, as evidenced by crystal structure studies, indicating the potential for unique interactions and reactivities due to this structural attribute (Fujiwara, Varley, & van der Veen, 1977).

Antineoplastic Properties

A significant application of 1-(2-Bromophenyl)azetidin-2-one derivatives is in antineoplastic (anti-cancer) research. Novel conjugates of this compound have been synthesized and screened for antineoplastic activity, displaying promising results, particularly against breast cancer cell lines. These findings indicate potential for future development in antineoplastic drug discovery (Rane et al., 2015).

Potential as Elastase Inhibitors

Research into 1-alkoxycarbonyl-3-bromoazetidin-2-ones, closely related to 1-(2-Bromophenyl)azetidin-2-one, has suggested their potential as elastase inhibitors. These compounds have been studied for their interactions with porcine pancreatic elastase, indicating potential applications in therapeutic interventions for diseases involving elastase activity (Beauve et al., 1999).

Tubulin-Targeting Antitumor Agents

Certain derivatives of 1-(2-Bromophenyl)azetidin-2-one have been investigated for their role as tubulin-targeting antitumor agents. These compounds have shown potent antiproliferative effects, disrupting microtubular structure in cancer cells and inducing apoptosis, making them promising candidates for clinical development in cancer therapy (Greene et al., 2016).

Anticancer Activity and Molecular Interactions

Azetidin-2-one derivatives have been evaluated for their anticancer activity, with specific compounds showing cytotoxic effects in cancer cells. Molecular analysis has suggested these compounds affect gene expression related to cytoskeleton regulation and apoptosis, offering insights into their mechanism of action at the molecular level (Olazarán et al., 2017).

Applications in Stereoselective Synthesis

1-(2-Bromophenyl)azetidin-2-one and its derivatives have applications in stereoselective synthesis, particularly in the creation of compounds with cholesterol absorption inhibitor activity. Their use in the synthesis of a variety of biologically active compounds highlights their versatility in medicinal chemistry (Tiwari, Gumaste, & Deshmukh, 2006).

Synthesis and Characterization

The synthesis and characterization of novel azetidin-2-one compounds have been extensively studied. These studies involve the use of various spectroscopic methods, providing valuable insights into the structure and potential applications of these compounds in medicinal chemistry (Saeed, Al-Jadaan, & Abbas, 2020).

Safety And Hazards

The compound has a GHS07 signal word of warning . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

1-(2-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIFUOAROBBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20824381
Record name 1-(2-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)azetidin-2-one

CAS RN

7661-23-6
Record name 1-(2-Bromophenyl)azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20824381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Fujiwara, RL Varley, JM van der Veen - Journal of the Chemical …, 1977 - pubs.rsc.org
Uv data suggest that 1-(2-bromophenyl)pyrrolidin-2-one (2a) is substantially non-planar in solution while the related 1-(2-bromophenyl)azetidin-2-one (1a) is planar. Crystal structure …
Number of citations: 10 pubs.rsc.org
JJ Bhatt, KD Suresh, HT Mrugesh - RJLBPCS, 2019 - researchgate.net
A series of compound 3-chloro-4-(3-(4-fluorophenyl)-1-(2-phenylacetyl)-1H-pyrazol-4-yl)-1-(substituted phenyl) azetidin-2-one (4a-n) have been synthesized from 1-(4-((E)-(substituted …
Number of citations: 4 www.researchgate.net
I Vergely, P Laugaa, M Reboud-Ravaux - Journal of Molecular Graphics, 1996 - Elsevier
The three-dimensional interaction of the enzyme-activated (suicide) inhibitor AA 231-1 [N(2-chloromethyl)-3,3-difluoro-azetidin-2-one] with human leukocyte elastase has been studied …
Number of citations: 26 www.sciencedirect.com
CG Majage - 2007 - search.proquest.com
Objective Heterocyclic compounds are widely distributed in nature. They are essential to life and play vital role in the metabolism of living cells. Azetidin-2-one being part of the antibiotic …
Number of citations: 0 search.proquest.com

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